molecular formula C7H11NO B14447240 (2S,5R)-2-Methyl-1-azabicyclo[3.2.0]heptan-7-one CAS No. 73274-51-8

(2S,5R)-2-Methyl-1-azabicyclo[3.2.0]heptan-7-one

Cat. No.: B14447240
CAS No.: 73274-51-8
M. Wt: 125.17 g/mol
InChI Key: NPGUIOJPCYFPKK-NTSWFWBYSA-N
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Description

(2S,5R)-2-Methyl-1-azabicyclo[320]heptan-7-one is a bicyclic compound that contains a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-2-Methyl-1-azabicyclo[3.2.0]heptan-7-one typically involves the cyclization of suitable precursors under specific reaction conditions. One common method involves the use of a starting material that contains both a nitrogen atom and a suitable leaving group. The reaction conditions often include the use of a base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation of the desired product using techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-2-Methyl-1-azabicyclo[3.2.0]heptan-7-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired outcome.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized forms, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(2S,5R)-2-Methyl-1-azabicyclo[3.2.0]heptan-7-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (2S,5R)-2-Methyl-1-azabicyclo[3.2.0]heptan-7-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to changes in their activity. The pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[3.2.1]octane:

    Sulfur Compounds: Compounds containing sulfur that can form stable structures similar to nitrogen-containing bicyclic compounds.

Uniqueness

(2S,5R)-2-Methyl-1-azabicyclo[3.2.0]heptan-7-one is unique due to its specific stereochemistry and the presence of a nitrogen atom within its bicyclic structure. This gives it distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

73274-51-8

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

(2S,5R)-2-methyl-1-azabicyclo[3.2.0]heptan-7-one

InChI

InChI=1S/C7H11NO/c1-5-2-3-6-4-7(9)8(5)6/h5-6H,2-4H2,1H3/t5-,6+/m0/s1

InChI Key

NPGUIOJPCYFPKK-NTSWFWBYSA-N

Isomeric SMILES

C[C@H]1CC[C@H]2N1C(=O)C2

Canonical SMILES

CC1CCC2N1C(=O)C2

Origin of Product

United States

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